

Physicochemical Properties of Clindamycin Sulfoxide Solid Form: A Technical Guide

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Compound of Interest

Compound Name: *Clindamycin Sulfoxide*

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Abstract

Clindamycin sulfoxide, the primary metabolite of the antibiotic clindamycin, is a crucial compound in understanding the in vivo activity and potential impurities of the parent drug. A thorough characterization of its solid-state physicochemical properties is essential for its use as a reference standard, for formulation development, and for ensuring the quality and stability of clindamycin-based pharmaceutical products. This technical guide provides a comprehensive overview of the key physicochemical properties of **clindamycin sulfoxide** in its solid form. It details experimental protocols for crucial analytical techniques and presents representative data to aid researchers in their understanding and utilization of this compound.

Introduction

The solid-state properties of an active pharmaceutical ingredient (API) and its metabolites significantly influence their behavior, from manufacturing and formulation to bioavailability and stability. **Clindamycin sulfoxide**, formed via S-oxidation of clindamycin, is a key metabolite that warrants detailed solid-state characterization.^{[1][2]} Understanding its crystalline or amorphous nature, thermal stability, solubility, and hygroscopicity is paramount for its application in pharmaceutical research and development. This guide outlines the essential physicochemical characteristics of solid-form **clindamycin sulfoxide** and provides detailed methodologies for their determination.

General Properties of Clindamycin Sulfoxide

Clindamycin sulfoxide is an off-white solid.[3] A summary of its fundamental properties is presented in Table 1.

Table 1: General Properties of **Clindamycin Sulfoxide**

Property	Value	Reference
Chemical Name	(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfinyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide	[4]
Synonyms	7(S)-Chloro-7-deoxylincomycin Sulfoxide, U-25026A	[3]
Molecular Formula	C ₁₈ H ₃₃ ClN ₂ O ₆ S	[4]
Molecular Weight	440.98 g/mol	[4]
CAS Number	22431-46-5	[4]
Appearance	Off-white solid	[3]
Melting Point	85-88 °C	[3]

Solid-State Characterization

The solid form of **clindamycin sulfoxide** can be characterized by a variety of analytical techniques to understand its crystal structure, thermal behavior, and interactions with moisture.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a fundamental technique for determining the crystalline or amorphous nature of a solid material.[5][6] A crystalline solid will produce a unique diffraction

pattern with sharp peaks, while an amorphous solid will result in a broad halo with no distinct peaks.

Table 2: Representative Powder X-ray Diffraction Data for Crystalline **Clindamycin Sulfoxide**

2θ (degrees)	d-spacing (Å)	Relative Intensity (%)
8.5	10.40	65
12.8	6.91	100
15.2	5.82	45
17.0	5.21	80
20.5	4.33	55
23.1	3.85	30
25.7	3.46	25

Note: This is representative data and may not reflect the actual diffraction pattern of a specific polymorphic form.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of a material, including melting point, glass transitions, and decomposition temperature.^{[7][8][9]}

Table 3: Representative Thermal Analysis Data for **Clindamycin Sulfoxide**

Analysis	Parameter	Value
DSC	Onset of Melting	84 °C
Peak Melting Point	86.5 °C	
Enthalpy of Fusion	75 J/g	
TGA	Onset of Decomposition	195 °C
Major Weight Loss	200 - 350 °C	

Note: This is representative data. Actual values can vary based on the crystalline form and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint of the compound.

Table 4: Representative FTIR Spectral Data for **Clindamycin Sulfoxide**

Wavenumber (cm ⁻¹)	Assignment
3400-3200	O-H and N-H stretching
2960-2850	C-H stretching (aliphatic)
1650	C=O stretching (amide I)
1550	N-H bending (amide II)
1040	S=O stretching (sulfoxide)
750	C-Cl stretching

Note: This is representative data. The exact peak positions and intensities can be influenced by the solid-state form.

Solubility and Hygroscopicity

Solubility

Solubility is a critical parameter that affects the bioavailability of a drug.^{[10][11]} The solubility of **clindamycin sulfoxide** in various solvents is an important consideration for analytical method development and pre-formulation studies.

Table 5: Representative Solubility Data for **Clindamycin Sulfoxide** at 25 °C

Solvent	Solubility (mg/mL)
Water	~1.5 (Slightly Soluble)
Methanol	~2.0 (Slightly Soluble)
Ethanol	~1.0 (Slightly Soluble)
Dimethyl Sulfoxide (DMSO)	> 50 (Freely Soluble)

Note: This is representative data. "Slightly soluble" is a general descriptor from vendor data sheets; quantitative values are estimates.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.

Dynamic Vapor Sorption (DVS) is the standard technique to assess this property.^{[12][13][14]}

Table 6: Representative Hygroscopicity Data for **Clindamycin Sulfoxide**

Relative Humidity (%)	Water Uptake (%)	Classification
0 - 80	< 0.2	Non-hygroscopic
80 - 95	0.2 - 1.0	Slightly hygroscopic

Note: This is representative data based on the expected behavior of a crystalline solid.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data.

Powder X-ray Diffraction (PXRD) Protocol



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PXRD Experimental Workflow

- **Sample Preparation:** A small amount of the **clindamycin sulfoxide** solid is gently ground using an agate mortar and pestle to ensure a random orientation of the crystals.[6] The powdered sample is then carefully mounted onto a zero-background sample holder.
- **Instrument Setup:** The analysis is performed using a powder X-ray diffractometer equipped with a Cu K α radiation source. Typical settings are 40 kV and 40 mA.
- **Data Collection:** The sample is scanned over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
- **Data Analysis:** The resulting diffraction pattern is processed to identify the angular positions (2θ) and intensities of the diffraction peaks.

Thermal Analysis (DSC/TGA) Protocol



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DSC/TGA Experimental Workflow

- Sample Preparation: Approximately 3-5 mg of **clindamycin sulfoxide** is accurately weighed into an aluminum pan for DSC or a platinum pan for TGA. For DSC, the pan is typically sealed with a pinholed lid.
- Instrument Setup: The analysis is conducted under a nitrogen purge (typically 50 mL/min) to prevent oxidative degradation.
- Data Collection: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range appropriate for the substance (e.g., 25 °C to 300 °C).
- Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point and enthalpy of fusion. The TGA thermogram (weight % vs. temperature) is analyzed to determine the onset of thermal decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol



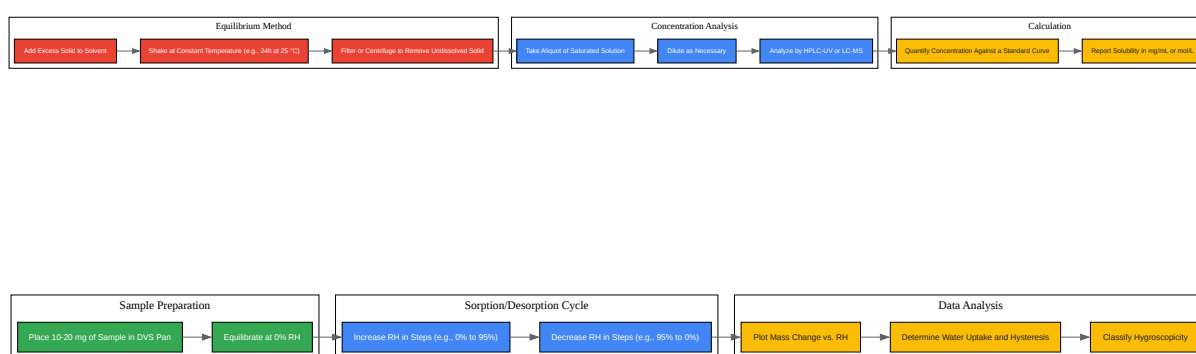
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FTIR Experimental Workflow

- Sample Preparation: A small amount of **clindamycin sulfoxide** (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr). The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.^{[15][16]}
- Instrument Setup: The FTIR spectrometer is set to collect data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of air or a pure KBr pellet is collected.

- **Data Collection:** The sample pellet is placed in the sample holder, and the spectrum is acquired, typically by co-adding 32 scans at a resolution of 4 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed to identify the positions of absorption bands, which are then correlated with the characteristic vibrational frequencies of the functional groups in the molecule.

Solubility Determination Protocol



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